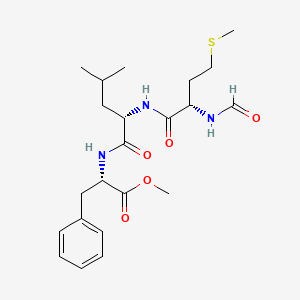

For-Met-Leu-Phe-OMe

Description

Properties

IUPAC Name |

methyl (2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N3O5S/c1-15(2)12-18(24-20(27)17(23-14-26)10-11-31-4)21(28)25-19(22(29)30-3)13-16-8-6-5-7-9-16/h5-9,14-15,17-19H,10-13H2,1-4H3,(H,23,26)(H,24,27)(H,25,28)/t17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDSTRQDCPIBEG-FHWLQOOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20984419 | |

| Record name | 2-({1-Hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}amino)-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20984419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65929-03-5 | |

| Record name | N-Formyl-L-methionyl-L-leucyl-L-phenylalanine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65929-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formylmethionyl-leucyl-phenylalanine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065929035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-({1-Hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}amino)-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20984419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formyl Peptide Receptor Fpr Interactions of For Met Leu Phe Ome

Formyl Peptide Receptor Subtypes and Ligand Specificity

The human formyl peptide receptor family consists of three main subtypes: Formyl Peptide Receptor 1 (FPR1), Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1), and Formyl Peptide Receptor 3 (FPR3), also known as Formyl Peptide Receptor-Like 2 (FPRL2). nih.govscienceopen.comingentaconnect.com These receptors share sequence homology but exhibit distinct ligand specificities and functional roles. ingentaconnect.comnih.gov For-Met-Leu-Phe and its analogs, including For-Met-Leu-Phe-OMe, demonstrate varied affinities and activation potentials across these subtypes, highlighting the specificity of the ligand-receptor interactions. scienceopen.comnih.gov

This compound and its parent compound, fMLP, are potent agonists for FPR1. nih.govrndsystems.com FPR1 is considered the high-affinity receptor for fMLP. nih.govnih.gov The binding of these N-formylated peptides to FPR1 on immune cells, particularly neutrophils, triggers a cascade of intracellular signaling events. nih.govchemsrc.com This activation involves the dissociation of G-protein subunits, which in turn activate downstream pathways like phospholipase C and phosphoinositide 3-kinase (PI3K). nih.gov The consequences of FPR1 activation are diverse, leading to critical cellular functions such as chemotaxis (directed cell movement), the production of reactive oxygen species (ROS) like superoxide (B77818) anions, and the release of granular enzymes (degranulation). nih.govnih.gov The N-formyl group on the methionine residue is considered essential for the potent activation of FPR1. nih.gov

In contrast to its potent activity at FPR1, the interaction of fMLP and its derivatives with the other receptor subtypes is significantly weaker. FPR2/FPRL1, despite sharing 69% amino acid identity with FPR1, displays a much lower affinity for fMLP, estimated to be about 500 times lower. ingentaconnect.comnih.gov Consequently, micromolar concentrations of fMLP are required to elicit a response from FPR2/FPRL1, whereas nanomolar concentrations are sufficient for FPR1 activation. nih.govmedchemexpress.com FPR3/FPRL2 is generally considered insensitive to activation by fMLP. nih.govingentaconnect.com

| Receptor Subtype | Agonist | Activity (EC50) | Cell Line | Assay |

| FPRL1 (FPR2) | fMLP | 20.4 µM | HL-60 | Intracellular Calcium Flux medchemexpress.com |

| FPRL2 (FPR3) | fMLP | No activity reported | HL-60 | Intracellular Calcium Flux ingentaconnect.commedchemexpress.com |

Formyl Peptide Receptor 1 (FPR1) Activation by this compound

Receptor Binding Dynamics

The interaction between this compound and FPRs is a dynamic process governed by factors such as binding affinity and ligand concentration, which collectively determine the nature and magnitude of the cellular response.

Competitive binding assays are a standard method to quantify the binding affinity of an unlabeled ligand, like this compound, to its receptor. nanotempertech.com This technique involves measuring the ability of the unlabeled ligand to displace a labeled ligand (often a radioligand) from the receptor's binding site. nih.govmdpi.com The results are typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating higher binding affinity. For the parent compound, fMLP, the reported Ki value for FPR1 is 38 nM, although other studies have suggested an even higher affinity with a Kd of less than 1 nM. ingentaconnect.comrndsystems.com Studies on other synthetic analogs of this compound have reported affinity values in the micromolar range, indicating that structural modifications can significantly alter binding affinity. nih.gov

| Compound | Receptor | Affinity Constant | Value |

| N-Formyl-Met-Leu-Phe (fMLP) | FPR1 | Ki | 38 nM rndsystems.com |

| N-Formyl-Met-Leu-Phe (fMLP) | FPR1 | Kd | < 1 nM ingentaconnect.com |

| for-Gln-Tyr-Phe-OMe | FPRs | Ki | Micromolar range nih.gov |

| for-Gln-Tyr-Tyr-OMe | FPRs | Ki | Micromolar range nih.gov |

The concentration of this compound and its analogs is a critical determinant of receptor activation and the subsequent biological outcome. The cellular responses are typically dose-dependent. For instance, fMLP stimulates the release of calprotectin from neutrophils in a manner dependent on its concentration, with effects observed in the 0.1 to 10.0 nM range. medchemexpress.com The differential affinity of the FPR subtypes for these ligands means that concentration can dictate receptor selectivity. FPR1 is activated by low, nanomolar concentrations of fMLP, while FPR2/FPRL1 requires significantly higher, micromolar concentrations for activation. nih.gov Intriguingly, at high concentrations, certain synthetic analogs have been shown to be more effective than fMLP in inducing specific cellular responses like calcium mobilization, suggesting complex structure-activity relationships. researchgate.net

Competitive Binding Assays and Affinity Determination

Conformational Aspects of Receptor Binding

The three-dimensional structure, or conformation, of this compound is a key factor in its ability to bind to and activate formyl peptide receptors. biosynth.com The specific spatial arrangement of the peptide backbone and its side chains dictates the interaction with the receptor's binding pocket. The sulfur atom within the methionine side chain, for example, is known to exert significant influence on the peptide's biochemical behavior. nih.gov

Crystallographic and theoretical studies of this compound and its analogs have revealed that these peptides can adopt various conformations, from extended structures to folded, turn-like structures. nih.gov One study on an oxygen analog of this compound, where the sulfur of methionine was replaced by oxygen, found that the analog adopted a conformation that was extended at the first two amino acid residues but folded at the C-terminal phenylalanine residue. nih.gov This conformation was noted to be different from that of the parent this compound. nih.gov Other theoretical analyses propose that a γ-turn structure centered on the middle (leucine) residue may represent the biologically active conformation for fMLP analogs. researchgate.net It is also suggested that the binding process may not be a simple lock-and-key mechanism but rather an "induced fit," where the ligand's conformation may be adjusted upon interacting with the receptor to achieve optimal binding. researchgate.net

Conformational Analysis of this compound-Receptor Complexes

The precise conformation that this compound adopts when it binds to the formyl peptide receptor is a subject of extensive research, as this knowledge is key to understanding its biological activity. Theoretical and experimental studies have revealed that the peptide is structurally flexible, capable of adopting various shapes. chem-soc.simdpi.com This flexibility allows it to potentially conform to the receptor's binding pocket upon interaction. mdpi.com

Several conformational models have been proposed for the biologically active state of chemotactic peptides like this compound. One prominent hypothesis suggests that the peptide forms a β-turn structure. mdpi.comnih.gov For instance, crystal structure analysis of a related analog revealed a folded type II β-turn, which is stabilized by an intramolecular hydrogen bond between the formyl group's carbonyl oxygen and the phenylalanine's amide proton. nih.gov Theoretical conformational analyses also support the tendency of constrained, active analogs to form a β-turn structure. chem-soc.simdpi.com

However, other research indicates that a specific, pre-defined secondary structure may not be an absolute requirement for activity. nih.gov Studies on other analogs have shown that peptides with an extended backbone conformation can also be potent activators. nih.govmarquette.edu This has led to the proposal of an "induced fit" model, where the peptide's final, active conformation is adopted only upon interacting with the receptor. nih.govnih.gov According to this model, the crucial factor for activity is not a rigid structure but rather the conformational freedom and availability of key functional groups, such as the formyl group's carbonyl and the central residue's amide group, to interact with the receptor. nih.gov The parent peptide, this compound, possesses such a flexible structure that it can readily adopt the necessary conformation during the binding process. mdpi.com

| Proposed Active Conformation | Key Structural Features | Supporting Evidence | Citation |

|---|---|---|---|

| β-Turn Structure | Folded conformation, often stabilized by an intramolecular hydrogen bond (formyl C=O to Phe N-H). | Theoretical studies and X-ray crystallography of some active analogs show a tendency to form β-turns. | chem-soc.simdpi.comnih.gov |

| Extended Conformation | An elongated, less folded peptide backbone. | Crystal structures of some potent analogs reveal an extended, β-sheet-like structure. | nih.govmarquette.edunih.gov |

| Induced Fit | Peptide is flexible in solution and adopts its final active conformation upon binding to the receptor. | The high activity of peptides with differing preferred conformations (folded vs. extended) suggests the receptor induces the optimal fit. The availability of key interaction groups is prioritized over a fixed structure. | nih.govnih.gov |

Role of Peptide Backbone and Side Chains in Receptor Interaction

The biological activity of this compound is dictated by the specific interactions between its constituent parts—the N-terminal formyl group, the amino acid side chains, and the peptide backbone—and the binding pocket of the formyl peptide receptor. Structure-activity relationship studies have dissected the contributions of each of these components. ingentaconnect.com

The N-terminal formyl group is considered crucial for high-affinity binding and optimal activity. marquette.edunih.gov It is believed to form a hydrogen bond with a hydrogen-accepting group within the receptor's binding pocket, serving as a key anchor point for the ligand. nih.gov

The amino acid side chains engage in critical hydrophobic interactions within the receptor.

The Methionine (Met) side chain at position 1 is thought to occupy a hydrophobic pocket in the receptor. nih.gov The sulfur atom within this side chain may also interact with a positively charged region of the receptor. nih.gov Maintaining the Met residue at this position is of primary importance for receptor recognition. researchgate.net

The Leucine (B10760876) (Leu) residue at position 2 contributes a bulky, hydrophobic side chain. marquette.edu While alterations at this position are generally well-tolerated, the hydrophobicity is important for activity. marquette.edu Replacing Leu with more conformationally constrained residues has been a key strategy for studying the peptide's active conformation. chem-soc.simarquette.edu

The Phenylalanine (Phe) residue at the C-terminus is also crucial for optimal activity, engaging in further hydrophobic interactions. marquette.edunih.gov The maintenance of Phe at this external position is vital for receptor recognition. researchgate.net

The collective topography of these three hydrophobic side chains, arranged on one face of the peptide backbone, is thought to fit into a corresponding hydrophobic pocket on the receptor. marquette.edu An induced fit mechanism may be at play, where the initial binding allows the peptide to orient its side chains favorably, even if its backbone conformation differs from other active analogs. nih.gov

| Peptide Component | Role in Receptor Interaction | Citation |

|---|---|---|

| N-Formyl Group | Crucial for high-potency binding; participates in hydrogen bonding within the receptor pocket. | marquette.edunih.gov |

| Methionine (Met) Side Chain | Occupies a hydrophobic pocket; potential interaction via its sulfur atom. Considered essential for recognition. | nih.govresearchgate.net |

| Leucine (Leu) Side Chain | Contributes a bulky, hydrophobic side chain that aids in binding. Position is tolerant to substitutions with other hydrophobic residues. | marquette.edu |

| Phenylalanine (Phe) Side Chain | Engages in critical hydrophobic interactions. Considered essential for recognition. | marquette.edunih.govresearchgate.net |

| Peptide Backbone | Orients the side chains and provides the structural framework. Can participate in receptor cross-linking. | nih.govresearchgate.net |

Cellular and Subcellular Responses Elicited by For Met Leu Phe Ome

Leukocyte Activation and Chemotaxis

For-Met-Leu-Phe-OMe is a powerful stimulant for the activation and directed migration of leukocytes, particularly neutrophils, monocytes, and macrophages. imrpress.comontosight.aiingentaconnect.com This process, known as chemotaxis, is fundamental to the recruitment of these immune cells to sites of infection or inflammation. ingentaconnect.comresearchgate.net

This compound serves as a potent chemoattractant for neutrophils, inducing their migration towards a concentration gradient of the peptide. imrpress.comdoi.orgashpublications.org This response is initiated by the binding of fMLP-OMe to the formyl peptide receptor 1 (FPR1) on the neutrophil surface. imrpress.com This binding event activates intracellular signaling pathways, including those involving phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinases (MAPKs), which are critical for cell motility. imrpress.comqiagen.com

The chemotactic response of neutrophils to fMLP-OMe is characterized by cell polarization and directed movement. qiagen.com Studies have shown that analogues of fMLP-OMe can selectively induce chemotaxis without triggering other neutrophil functions, suggesting distinct signaling pathways for different cellular responses. doi.orgnih.gov For instance, the analogue for-Thp-Leu-Ain-OMe was found to evoke only chemotaxis. nih.gov Research has also demonstrated that the inhibition of certain signaling molecules, such as MLK3, can impair fMLP-stimulated neutrophil motility. nih.gov

The table below summarizes key findings from studies on fMLP-OMe and its analogues on neutrophil chemotaxis.

| Compound/Condition | Observation | Reference(s) |

| This compound | Potent chemoattractant for neutrophils, inducing migration. | imrpress.comdoi.orgashpublications.org |

| for-Thp-Leu-Ain-OMe | Selectively induces chemotaxis without other neutrophil responses. | nih.gov |

| URMC099 (MLK3 inhibitor) | Reduces fMLP-stimulated neutrophil migration. | nih.gov |

| Hypoxia | Reduces neutrophil migration towards fMLP. | ashpublications.org |

It is noteworthy that environmental factors, such as hypoxia, can modulate the chemotactic response of neutrophils to fMLP. ashpublications.org

In addition to neutrophils, this compound also potently activates and attracts monocytes and macrophages. ontosight.aiingentaconnect.com This activation is a key component of the inflammatory response, as these cells play crucial roles in phagocytosis, antigen presentation, and the production of inflammatory mediators. ingentaconnect.com The binding of fMLP-OMe to FPRs on monocytes and macrophages triggers signaling cascades that lead to their migration and activation. ontosight.aiingentaconnect.com

Research has shown that fMLP can induce chemotaxis in monocytes, driving them towards sites of bacterial infection. ingentaconnect.com Furthermore, fMLP has been demonstrated to activate macrophages, leading to enhanced tumoricidal properties. ingentaconnect.com However, similar to neutrophils, the migratory response of macrophages towards fMLP can be inhibited by conditions such as hypoxia. ashpublications.org

Neutrophil Chemotactic Responses

Phagocyte Effector Functions

Upon activation by stimuli like this compound, phagocytes execute a range of effector functions designed to eliminate pathogens and cellular debris. ingentaconnect.comqiagen.com These functions are critical for host defense and the resolution of inflammation.

A hallmark of phagocyte activation by fMLP-OMe is the production of reactive oxygen species (ROS) through a process known as the respiratory burst. imrpress.comingentaconnect.comdoi.org This involves the rapid assembly and activation of the NADPH oxidase enzyme complex, which generates superoxide (B77818) anions (O₂⁻). imrpress.comqiagen.com Superoxide and its derivatives are highly reactive and play a crucial role in killing invading microorganisms. ingentaconnect.com

Numerous studies have demonstrated that fMLP-OMe and its analogues can trigger superoxide production in neutrophils. imrpress.comdoi.orgresearchgate.netresearchgate.net The signaling pathways leading to NADPH oxidase activation by fMLP involve intermediates such as protein kinase C (PKC) and phosphoinositide 3-kinase (PI3K). imrpress.com Some analogues of fMLP-OMe have been shown to be potent inducers of superoxide anion release, even while being poor chemoattractants, highlighting the potential for differential activation of neutrophil functions. researchgate.netcapes.gov.br

The following table presents findings on ROS production induced by fMLP-OMe and related compounds.

| Compound/Condition | Observation on ROS Production | Reference(s) |

| This compound | Induces superoxide production in neutrophils. | imrpress.comingentaconnect.comdoi.org |

| for-Met-delta(z)Leu-Phe-OMe | Induces superoxide anion release but not chemotaxis. | researchgate.netnih.gov |

| for-Gln-Tyr-Phe-OMe | Triggers copious superoxide anion production. | nih.gov |

| for-Gln-Tyr-Tyr-OMe | Elicits only minor superoxide anion production. | nih.gov |

Another critical effector function of phagocytes stimulated by fMLP-OMe is the release of lysosomal enzymes and other granule contents through degranulation. imrpress.comingentaconnect.comdoi.org These enzymes, such as lysozyme (B549824) and myeloperoxidase, contribute to the degradation of phagocytosed material and the destruction of extracellular pathogens. ingentaconnect.com

The process of degranulation is triggered by the same initial signal—the binding of fMLP-OMe to its receptor—that initiates chemotaxis and the respiratory burst. imrpress.comingentaconnect.com However, the specific signaling pathways governing degranulation can be distinct. nih.gov Studies have shown that high concentrations of fMLP-OMe and its analogues can trigger the release of lysosomal enzymes from neutrophils. imrpress.com Certain analogues have been developed that selectively induce degranulation and superoxide production without causing chemotaxis. nih.govresearchgate.net

This compound can also modulate the phagocytic activity of leukocytes. ingentaconnect.comresearchgate.net Phagocytosis is the process by which cells engulf and internalize large particles, such as bacteria and cellular debris. ingentaconnect.com fMLP can enhance the phagocytic capacity of macrophages, contributing to their ability to clear infections. ingentaconnect.com For instance, neutrophil-derived granule proteins released upon treatment with fMLP have been shown to increase bacterial phagocytosis by monocytes and macrophages. ingentaconnect.com

Lysosomal Enzyme Release and Degranulation

Cytokine and Inflammatory Mediator Production

The synthetic N-formylated peptide, this compound, is a potent chemoattractant analogous to the bacterial product N-formyl-methionyl-leucyl-phenylalanine (fMLP). Its biological activity is generally considered identical to that of fMLP ingentaconnect.com. Beyond its chemotactic properties, this compound and its related compounds are significant modulators of the inflammatory response, capable of triggering the production and release of various cytokines and inflammatory mediators from immune cells ingentaconnect.comresearchgate.net. This regulation is a critical component of the host defense mechanism against pathogens and cellular damage nih.gov. The peptide interacts with formyl peptide receptors (FPRs) on the surface of phagocytic leukocytes, initiating signaling cascades that lead to diverse cellular functions, including the synthesis of key inflammatory cytokines ingentaconnect.comnih.gov.

Induction of Proinflammatory Cytokine Gene Expression

This compound, acting through pathways similar to fMLP, is a recognized stimulus for the transcription of proinflammatory cytokine genes in various immune cells, particularly human peripheral blood monocytes medchemexpress.comnih.gov. The stimulation of gene expression for cytokines, such as Interleukin-1β (IL-1β), is a fundamental aspect of the inflammatory process initiated by this peptide nih.gov. In vitro studies have demonstrated that fMLP can activate macrophages to induce the release of proinflammatory cytokines, a process essential for mounting an effective immune response ingentaconnect.com.

The signaling mechanisms underlying this gene induction have been investigated, revealing a critical role for the phosphatidylinositol 3-kinase (PI 3-kinase) pathway. Research has shown that fMLP-stimulated activation of the transcription factor NF-kappaB is a required step for the subsequent expression of the IL-1β gene nih.gov. The inhibition of PI 3-kinase using pharmacological agents like wortmannin (B1684655) and LY294002 effectively blocks both the activation of NF-kappaB and the resulting IL-1β gene expression in monocytes treated with fMLP nih.gov. This establishes a direct link between the peptide's interaction with the cell and the transcriptional machinery governing cytokine production.

| Cell Type | Inducing Agent | Affected Cytokine Gene | Key Signaling Pathway Involved | Reference |

|---|---|---|---|---|

| Human Peripheral Blood Monocytes | fMLP | Interleukin-1β (IL-1β) | PI 3-kinase, NF-kappaB | nih.gov |

| Human Peripheral Blood Monocytes | fMLP | Proinflammatory Cytokines (General) | Not specified | medchemexpress.com |

| Macrophages | fMLP | Proinflammatory Cytokines (General) | Not specified | ingentaconnect.com |

Modulation of TNF-alpha and IL-1beta Release

The influence of this compound and its parent compound fMLP on the release of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) is complex and highly dependent on the cellular context and the presence of other inflammatory stimuli.

The release of TNF-α by neutrophils in response to fMLP shows significant variability. When neutrophils are in suspension, fMLP alone (in concentrations from 10⁻⁹ to 10⁻⁶ M) does not appear to induce the production of TNF-α nih.gov. Paradoxically, under certain conditions, the peptide can exhibit an anti-inflammatory effect. Pre-incubation of human neutrophils with fMLP has been shown to inhibit the subsequent release of TNF-α when the cells are stimulated with lipopolysaccharide (LPS) ingentaconnect.comnih.gov. This inhibitory effect was observed even when the fMLP was washed away before LPS stimulation, suggesting a lasting "priming" effect on the cell nih.gov. In stark contrast, when neutrophils are adherent to a substrate such as fibrinogen, fMLP acts as a potent agonist, directly stimulating the release of TNF-α ashpublications.org. Furthermore, fMLP and LPS can act synergistically to induce a robust inflammatory response, including the enhanced production of TNF-α medchemexpress.com.

The modulation of IL-1β release also appears to be context-dependent. The fMLP-stimulated release of IL-1 from human monocytes is considered an important element of the inflammatory process nih.gov. This is consistent with its ability to induce IL-1β gene expression nih.gov. However, other studies have suggested that low concentrations of fMLP may inhibit the release of both IL-1β and TNF-α, pointing towards a potential dual, concentration-dependent role in regulating inflammation ingentaconnect.com.

| Cell Type | Stimulus/Condition | Cytokine | Observed Effect | Reference |

|---|---|---|---|---|

| Human Neutrophils (in suspension) | fMLP alone | TNF-α | No induction of release | nih.gov |

| Human Neutrophils | fMLP pre-incubation, then LPS stimulation | TNF-α | Inhibition of release | nih.gov |

| Human Neutrophils (adherent to fibrinogen) | fMLP alone | TNF-α | Stimulation of release | ashpublications.org |

| Immune Cells | fMLP + LPS (synergy) | TNF-α | Synergistic induction | medchemexpress.com |

| Human Monocytes | fMLP alone | IL-1β | Stimulation of release | nih.gov |

| Not specified | Low concentrations of fMLP | IL-1β | Inhibition of release | ingentaconnect.com |

Intracellular Signal Transduction Pathways Mediated by For Met Leu Phe Ome

G Protein-Coupled Receptor (GPCR) Signaling Paradigm

For-Met-Leu-Phe-OMe interacts with formyl peptide receptors (FPRs), which are members of the G protein-coupled receptor (GPCR) superfamily. ingentaconnect.comnih.gov This interaction is the first step in a signaling cascade that leads to various cellular responses. The binding of this compound to these receptors initiates a conformational change in the receptor, which in turn activates associated heterotrimeric G proteins. ingentaconnect.comnih.gov

Gαi-Type G-Protein Activation and Dissociation

The formyl peptide receptor (FPR) is functionally linked to pertussis toxin-sensitive G proteins of the Gαi family, including Gαi1, Gαi2, and Gαi3. ingentaconnect.comnih.gov Upon ligand binding, the receptor promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. This activation step leads to the dissociation of the G protein into two functional units: the Gα-GTP subunit and the βγ subunit complex. nih.govnottingham.ac.uk Both of these dissociated components are then free to interact with and modulate the activity of various downstream effector molecules, initiating distinct signaling cascades. nih.gov

Downstream Signaling Cascades

The activation of G proteins by the this compound-receptor complex triggers multiple downstream signaling pathways that are crucial for mediating the diverse cellular responses to this chemoattractant. These pathways involve the activation of key enzymes, the generation of second messengers, and the modulation of protein kinase activities.

Phospholipase C (PLC) and Phosphoinositide 3-Kinase (PI3K) Activation

Following the dissociation of the heterotrimeric G protein, the liberated βγ subunits play a pivotal role in activating downstream enzymes. ingentaconnect.comnih.gov These subunits can directly stimulate the activity of both Phospholipase C (PLC) and Phosphoinositide 3-Kinase (PI3K). ingentaconnect.combiologists.com

The activation of PI3K, specifically the PI3Kγ isoform, leads to the phosphorylation of membrane-bound phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). ingentaconnect.comnih.gov Simultaneously, PLCβ activation results in the hydrolysis of PIP2 to produce two important second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). ingentaconnect.comnih.gov Studies have shown that the activation of PLC is essential for superoxide (B77818) anion release but less critical for the chemotactic response in neutrophils. nih.gov Furthermore, research using specific inhibitors has demonstrated that PI3K activity is required for the fMLP-stimulated activation of NF-κB, a key transcription factor in inflammatory responses. nih.gov

| Effector Enzyme | Activating Subunit | Substrate | Key Products | Reference |

| Phospholipase C (PLC) | Gβγ | PIP2 | IP3, DAG | ingentaconnect.comnih.gov |

| Phosphoinositide 3-Kinase (PI3K) | Gβγ | PIP2 | PIP3 | ingentaconnect.comnih.gov |

Protein Kinase C (PKC) Activation and Isoform-Specific Roles

The other second messenger produced by PLC-mediated hydrolysis of PIP2, diacylglycerol (DAG), remains in the plasma membrane where it, in conjunction with the increased intracellular calcium, activates various isoforms of Protein Kinase C (PKC). ingentaconnect.comnih.gov Different PKC isoforms have been linked to the activation of specific signal transduction pathways involved in inflammatory responses. researchgate.net For instance, studies on human neutrophil chemotaxis triggered by this compound have demonstrated that the specific translocation of the PKC β1 isoform is strongly associated with the chemotactic response. nih.govdoi.org Research has also indicated that PKC and MAPK pathways can activate the chemotactic function of human neutrophils independently of each other. nih.gov

| PKC Isoform | Associated Function | Reference |

| PKC β1 | Neutrophil Chemotaxis | nih.govdoi.org |

Mitogen-Activated Protein Kinase (MAPK) Pathway Involvement (e.g., ERK activation)

The signaling cascades initiated by this compound also converge on the Mitogen-Activated Protein Kinase (MAPK) pathways. ingentaconnect.com The activation of PKC can lead to the subsequent stimulation of the MAPK cascade. ingentaconnect.com The MAPK family includes several key kinases such as extracellular signal-regulated kinases (ERK1/2), p38 MAPK, and Jun N-terminal kinases (JNK). doi.org

Stimulation of cells with this compound leads to the activation of ERK1 and ERK2. nih.gov Research has shown that p38 MAPK phosphorylation is strongly linked to the chemotactic response of neutrophils triggered by this compound. nih.govdoi.org Interestingly, the activation of the MAPK pathway by this compound can occur through mechanisms that are independent of other signaling components like the Src-related kinase Lyn and the adapter protein SHC. nih.gov

NF-κB Signaling Pathway Modulation

The N-formyl-methionyl-leucyl-phenylalanine (fMLP) family of peptides, including the methyl-esterified analogue this compound, are recognized as potent activators of cellular signaling cascades, among which is the nuclear factor-kappa B (NF-κB) pathway. Activation of the formyl peptide receptor (FPR) by these ligands can trigger signaling events that culminate in the modulation of NF-κB activity. uniba.it Research has demonstrated that stimulation with fMLP leads to the nuclear translocation of the p65 subunit of the NF-κB complex. nih.gov This process is a critical step in the activation of the NF-κB pathway, allowing it to regulate the transcription of target genes involved in inflammatory and immune responses. uniba.itnih.gov

Further studies have indicated that this activation is not a standalone event but is integrated with other signaling pathways. For instance, the activity of protein kinase C epsilon (PKCε) has been shown to be a requisite for the fMLP-stimulated activation of NF-κB. uniba.it Inhibition of this specific PKC isoform effectively blocks the downstream activation of NF-κB, highlighting a key regulatory node in the signal transduction pathway. uniba.it The activation of NF-κB by fMLP has been observed to play a protective role in neuronal cells by leading to the expression of the anti-apoptotic protein Bcl-2. nih.gov

Receptor Desensitization and Regulation Mechanisms

Continuous or repeated exposure of cells to an agonist like this compound often leads to a diminished response, a phenomenon known as desensitization. This is a crucial negative feedback mechanism that protects the cell from overstimulation and helps to fine-tune the physiological response. The desensitization of formyl peptide receptors involves multiple processes, including modifications to the receptor itself and alterations in its coupling to downstream effector molecules.

Ligand-Dependent Desensitization

Ligand-dependent desensitization is initiated by the binding of an agonist to the formyl peptide receptor. This binding event triggers a rapid association of the ligand-receptor complex with the cellular cytoskeleton. researchgate.net This sequestration of receptors is a key step in the desensitization process, effectively reducing the number of receptors available at the cell surface to interact with the ligand. researchgate.net This process has been shown to be temperature-dependent, with complex formation being significantly reduced at lower temperatures. researchgate.net Furthermore, at low concentrations, certain formyl peptide receptor ligands can induce neutrophil desensitization, thereby inhibiting the migratory response to other chemoattractants. scienceopen.com

G-Protein Effector Coupling Modulation

The formyl peptide receptors belong to the large family of G protein-coupled receptors (GPCRs). scienceopen.comnih.gov Upon ligand binding, these receptors undergo a conformational change that allows them to activate heterotrimeric G proteins, which in turn modulate the activity of downstream effectors. The efficiency of this signal transmission can be modulated as part of the regulatory process. For instance, the interaction between the receptor and the G-protein, as well as the coupling of the G-protein to its effector, can be influenced by other cellular components like membrane-associated tubulin. researchgate.net Perturbations in the cytoskeletal network may transmit conformational changes that affect receptor-G protein coupling. researchgate.net The desensitization process can involve the uncoupling of the receptor from its associated G-protein, often mediated by receptor phosphorylation, which prevents further G-protein activation even in the presence of the ligand.

Structure Activity Relationship Sar Studies of For Met Leu Phe Ome and Analogues

Modifications at the N-Terminal Position

The N-terminus of For-Met-Leu-Phe-OMe plays a pivotal role in its biological activity, with the N-formyl group being a key determinant for receptor interaction and activation.

Role of the N-Formyl Group in Receptor Interaction

The N-formyl group is crucial for the potent agonist activity of this compound. mdpi.comnih.gov Its presence is thought to facilitate the formation of a hydrogen bond with a corresponding acceptor site within the binding pocket of the formyl peptide receptor 1 (FPR1). nih.gov While not an absolute requirement for binding, as non-formylated peptides can also interact with the receptor, the N-formylated versions are significantly more potent. nih.gov For instance, an N-formylated peptide with a methionine at the N-terminus is at least 100 times more potent than its non-formylated counterpart. nih.gov

Replacement of the N-formyl group with other moieties has profound effects on the peptide's activity. Substitution with a tert-butyloxycarbonyl (t-Boc) group, for example, converts the agonist into an antagonist. mdpi.com This switch from agonistic to antagonistic properties is also observed with other carbamates like iso-butyloxycarbonyl and benzyloxycarbonyl groups. mdpi.com This highlights the specific role of the formyl group in inducing the conformational changes in the receptor necessary for signal transduction. Nevertheless, the receptor's binding pocket can accommodate larger groups than the formyl group, which explains its ability to interact with a diverse range of ligands. researchgate.net

Substitutions at Amino Acid Residues

The amino acid residues at positions 1, 2, and 3 of the peptide are critical for its biological function, and substitutions at these positions have been instrumental in mapping the features of the receptor's binding pockets. nih.gov

Methionine (Position 1) Substitutions

Methionine at the first position is considered essential for the high efficacy of this compound. ingentaconnect.com The methionine side chain is believed to occupy a hydrophobic pocket within the receptor. nih.gov The sulfur atom in the methionine residue may also interact with a positively charged region of the receptor. nih.gov

Oxidation of the methionine to methionine sulfoxide (B87167) significantly reduces the peptide's biological activity. cotton.org Substitutions of the methionine residue have been explored to develop more selective analogues. ingentaconnect.com For instance, replacing methionine with cis-(2S,4S) 4-amino-proline (cAmp) or trans-(2S,4R) 4-amino-proline (tAmp) residues, with N-formyl groups at both amino positions of the proline scaffold, resulted in analogues that are active and selective chemoattractants. nih.gov

| Position 1 Substitution | Resulting Analogue | Observed Activity |

| Methionine (unmodified) | This compound | Potent chemoattractant and activator of neutrophils. wikipedia.org |

| Methionine Sulfoxide | For-(Met=O)-Leu-Phe-OMe | Attenuated biological activity. cotton.org |

| cis-(2S,4S) 4-amino-proline (di-N-Formyl) | For-(cAmp-di-N-For)-Leu-Phe-OMe | Active and selective chemoattractant. nih.gov |

| trans-(2S,4R) 4-amino-proline (di-N-Formyl) | For-(tAmp-di-N-For)-Leu-Phe-OMe | Active and selective chemoattractant. nih.gov |

Leucine (B10760876) (Position 2) Substitutions and Peptide Bond Importance

The leucine residue at the second position and the integrity of the adjacent peptide bond are crucial for the biological activity of this compound. The side chain of leucine is thought to engage in hydrophobic interactions with the receptor. nih.gov

The peptide bond at position 2 is vital for maintaining the active conformation of the peptide. nih.gov Studies have shown that modifications that alter this bond, such as N-methylation to produce for-Met-(NMe)Leu-Phe-OMe, lead to a loss of activity. nih.gov However, an analogue that retains the NH group at this position, for-Met-Atc-Phe-OMe (where Atc is 2-aminotetralin-2-carboxyl), was found to be active, albeit sterically hindered. nih.gov

Replacing leucine with other residues has been shown to be generally unfavorable. researchgate.net For example, substituting leucine with β-alanine or taurine (B1682933) has been investigated. While analogues with β-alanine were largely inactive as chemoattractants, those containing taurine showed significant activity. researchgate.net The introduction of conformationally constrained residues, such as 1-aminocycloalkane-1-carboxylic acids (Ac_n_c), in place of leucine has been used to probe the size of the hydrophobic pocket at this position. nih.gov

| Position 2 Substitution/Modification | Resulting Analogue | Observed Activity |

| Leucine (unmodified) | This compound | Potent chemoattractant and activator. wikipedia.org |

| N-Methyl Leucine | For-Met-(NMe)Leu-Phe-OMe | Inactive. nih.gov |

| 2-Aminotetralin-2-carboxyl (Atc) | For-Met-Atc-Phe-OMe | Active. nih.gov |

| β-Alanine | For-Met-β-Ala-Phe-OMe | Inactive as a chemoattractant. researchgate.net |

| Taurine | For-Met-Tau-Phe-OMe | Remarkable activity. researchgate.net |

Phenylalanine (Position 3) Substitutions and Receptor Pocket Features

The phenylalanine residue at the third position also engages in hydrophobic interactions with the receptor. nih.gov While initially considered the optimal residue for both receptor recognition and activation, subsequent studies have shown that this might not be the case, and substitutions can lead to interesting findings. researchgate.net

Replacing phenylalanine with a tyrosine residue to create for-Met-Leu-Tyr-OMe was found to enhance the peptide's electrochemical activity, suggesting the hydroxyl group of tyrosine contributes to this property. cotton.org A systematic replacement of phenylalanine with analogues containing different substituents on the aromatic ring has been performed. For instance, analogues with a methyl or tert-butyl group at the para position of the phenylalanine ring were better at stimulating superoxide (B77818) anion production than the parent peptide. researchgate.net Furthermore, the introduction of hydrophilic residues at this position has highlighted unforeseen features of the receptor pocket. researchgate.net

| Position 3 Substitution | Resulting Analogue | Observed Activity |

| Phenylalanine (unmodified) | This compound | Potent chemoattractant and activator. wikipedia.org |

| Tyrosine | For-Met-Leu-Tyr-OMe | Enhanced electrochemical activity. cotton.org |

| p-Methyl-Phenylalanine | For-Met-Leu-Phe(4-Me)-OMe | Better stimulation of superoxide anion production. researchgate.net |

| p-tert-Butyl-Phenylalanine | For-Met-Leu-Phe(4-tBu)-OMe | Better stimulation of superoxide anion production. researchgate.net |

| p-Iodo-Phenylalanine | For-Met-Leu-Phe(4-I)-OH | Exhibits chemotactic antagonism when the N-terminus is protected with a Boc group. researchgate.netresearchgate.net |

Impact of Amino Acid Spacers and Conformational Constraints

The introduction of amino acid spacers or conformational constraints into the peptide backbone has been a valuable strategy for understanding the bioactive conformation of this compound. Inserting spacer amino acids like glycine (B1666218), β-alanine, or proline between the native residues can probe the spatial requirements of the receptor's binding site. researchgate.net

Dimeric Analogues and Receptor Affinity Enhancement

A significant strategy in modifying this compound has been the synthesis of dimeric analogues. These compounds typically consist of two fMLP-OMe units connected by a linker. Research has shown that this dimerization can lead to a substantial increase in receptor affinity compared to the parent monomeric peptide. ingentaconnect.comnih.gov

Studies involving dimeric analogues with the general structure for-Met-Leu-Phe-Xaa-Lys(OMe)-Phe-Leu-Met-for have been particularly insightful. In these structures, two peptide units are linked via a lysine (B10760008) residue, with an amino acid spacer (Xaa) separating them. Competition binding experiments confirmed that these dimeric compounds possess a much higher affinity for formylpeptide receptors than the fMLP-OMe reference ligand. nih.gov A clear correlation was established between the length of the amino acid spacer and the resulting receptor affinity and biological potency. nih.govresearchgate.net

While the parent fMLP-OMe molecule effectively induces a range of neutrophil functions, these dimeric analogues demonstrated a fascinating functional selectivity. They proved to be more potent full agonists than fMLP-OMe for triggering "killing mechanisms," such as superoxide anion release and lysosomal enzyme secretion. nih.gov However, their ability to induce chemotaxis, the directed migration of cells, was found to be poor. nih.govresearchgate.net This dissociation of activities suggests that the dimeric structure activates specific receptor conformations or signaling pathways responsible for cytotoxic functions over those controlling cell migration.

These findings highlight dimeric fMLP-OMe analogues as one of the few examples of formylpeptides that exhibit a greater receptor affinity than the original fMLP-OMe, making them valuable tools for studying receptor-ligand interactions and as potential carriers for targeted drug delivery. ingentaconnect.comnih.gov

| Dimeric Analogue Spacer (Xaa) | Receptor Affinity Correlation | Potency Correlation |

| Glycine (Gly) | Dependent on spacer length | Dependent on spacer length |

| β-Alanine (β-Ala) | Dependent on spacer length | Dependent on spacer length |

| γ-Aminobutyric acid | Dependent on spacer length | Dependent on spacer length |

| 5-Aminovaleric acid | Dependent on spacer length | Dependent on spacer length |

| 6-Aminocaproic acid | Dependent on spacer length | Dependent on spacer length |

Data derived from studies on for-Met-Leu-Phe-Xaa-Lys(OMe)-Phe-Leu-Met-for analogues. nih.gov

Pseudopeptidic and Hybrid α/β-Peptide Analogues

To probe the structural requirements of the fMLP receptor, researchers have synthesized analogues with modified backbones, including pseudopeptides and hybrid α/β-peptides. These modifications alter the peptide's conformational properties and stability, providing insights into the optimal geometry for receptor interaction.

Thioamide bond replacement: For-Met-βAlaψ[CSNH]-Phe-OMe. nih.gov

Reduced amide bond replacement: For-Met-βAlaψ[CH₂NH]-Phe-OMe. nih.gov

Aromatic sulfonamide linkers: For-Met-NH-pC₆H₄-SO₂-Phe-OMe and For-Met-NH-mC₆H₄-SO₂-Phe-OMe. nih.gov

Aza-amino acids: The replacement of the native phenylalanine with the cyclic α-aza residue azaTic (3,4-dihydro-2(1H)-phthalazinecarboxylic acid) has also been explored. nih.gov

The biological evaluation of these compounds, measuring activities like chemotaxis, lysozyme (B549824) release, and superoxide production, helps to define the structural constraints of the receptor's binding pocket. nih.gov

Hybrid α/β-Peptide Analogues: Another strategy involves incorporating β-amino acids into the peptide sequence, creating hybrid α/β-peptides. The insertion of a β-amino acid in place of the central α-amino acid (Leucine) extends the peptide backbone by one carbon atom, altering its folding propensities.

Studies on analogues such as For-Met-β³hAc₆c-Phe-OMe and For-Met-β²hAc₆c-Phe-OMe , which contain geminally disubstituted β-amino acids, have shown that these hybrids can retain significant biological activity. researchgate.netnih.gov Both of these analogues were found to be effective chemoattractants. Notably, the β²,² isomer, For-Met-β²hAc₆c-Phe-OMe, was highly active in stimulating superoxide anion production, demonstrating that the precise backbone geometry influences the type and magnitude of the cellular response. researchgate.netnih.gov The incorporation of taurine (2-aminoethanesulfonic acid), a β-aminosulfonic acid, has also yielded models with remarkable chemotactic activity. researchgate.net

| Analogue Type | Specific Compound | Key Biological Activities |

| Pseudopeptide | For-Met-βAlaψ[CSNH]-Phe-OMe | Activity evaluated for chemotaxis, lysozyme release, and superoxide production. nih.gov |

| Pseudopeptide | For-Met-βAlaψ[CH₂NH]-Phe-OMe | Activity evaluated for chemotaxis, lysozyme release, and superoxide production. nih.gov |

| Hybrid α/β-Peptide | For-Met-β³hAc₆c-Phe-OMe | Good chemoattractant activity. researchgate.netnih.gov |

| Hybrid α/β-Peptide | For-Met-β²hAc₆c-Phe-OMe | Good chemoattractant activity; highly active in superoxide anion production. researchgate.netnih.gov |

Correlation between Structural Features and Specific Biological Responses

A key goal of SAR studies on this compound is to correlate specific structural modifications with distinct biological outcomes. The binding of an analogue to the formyl peptide receptor can trigger different signaling pathways, leading to a variety of cellular responses, including chemotaxis, superoxide anion generation, and the release of lysosomal enzymes like lysozyme. ingentaconnect.comnih.gov Research has successfully identified analogues that selectively activate one biological function over another, providing powerful tools to dissect the complex mechanisms of neutrophil activation.

Dimerization and Functional Selectivity: As noted previously, dimeric analogues of fMLP-OMe are potent activators of cytotoxic functions (superoxide release and secretagogue activity) but are poor inducers of chemotaxis. nih.gov Further studies on dimers linked by ethylene (B1197577) glycol chains of varying lengths confirmed this functional discrimination. A triethylene glycol-bridged fMLP dimer, for instance, was found to be a highly selective agonist for chemotaxis while not enhancing superoxide production to the same degree. jst.go.jp This indicates that the linker length and composition in dimeric structures are critical determinants of the specific biological response profile.

Conformational Restriction and Dissociation of Activities: Introducing conformationally restricted amino acids can also dissociate biological responses. The analogue [Thp¹, Ain³]fMLP-OMe , where the Met and Phe residues are replaced by the cyclic amino acids 4-aminotetrahydrothiopyran-4-carboxylic acid (Thp) and 2-aminoindane-2-carboxylic acid (Ain) respectively, was found to be more active than the parent peptide in stimulating chemotaxis but was practically inactive in inducing superoxide production. nih.gov This starkly demonstrates that the structural requirements for initiating cell migration are different from those for activating the oxidative burst.

Hydrophilic Substitutions and Triggering Killing Mechanisms: The native fMLP sequence is largely hydrophobic. However, replacing residues with unusual hydrophilic amino acids has yielded analogues with highly specific activities. For example, the peptides for-Gln-Tyr-Phe-OMe and for-Gln-Tyr-Tyr-OMe do not stimulate chemotaxis. nih.gov Both are capable of eliciting lysosomal enzyme production. Crucially, for-Gln-Tyr-Phe-OMe triggers significant superoxide anion production, while the closely related for-Gln-Tyr-Tyr-OMe does not. nih.gov This finding highlights the exquisite sensitivity of the receptor, where a single substitution can switch a major biological function on or off, and underscores the ability of the N-terminal formyl group alone, in the context of certain peptide backbones, to activate killing mechanisms. nih.gov

Backbone Modification and Response Profile: As seen with hybrid α/β-peptides, modifications to the peptide backbone can fine-tune the biological response. The analogue For-Met-β²hAc₆c-Phe-OMe is a potent inducer of superoxide anions, whereas its β³,³ counterpart is less active in this regard, though both are effective chemoattractants. researchgate.netnih.gov This suggests that the specific conformational fold induced by the β²,² residue is optimal for engaging the signaling pathway leading to superoxide production.

| Structural Modification | Example Analogue | Chemotaxis | Superoxide Anion Release | Lysozyme Release |

| Dimerization (Lys linker) | for-Met-Leu-Phe-Xaa-Lys(OMe)-Phe-Leu-Met-for | Poorly induced nih.gov | Potent full agonist nih.gov | Potent full agonist nih.gov |

| Conformational Restriction | [Thp¹, Ain³]fMLP-OMe | More active than parent nih.gov | Practically inactive nih.gov | Not specified |

| Hydrophilic Substitution | for-Gln-Tyr-Phe-OMe | Not stimulated nih.gov | Copious production nih.gov | Elicited nih.gov |

| Hydrophilic Substitution | for-Gln-Tyr-Tyr-OMe | Not stimulated nih.gov | Minor production nih.gov | Elicited nih.gov |

| Hybrid α/β-Peptide | For-Met-β²hAc₆c-Phe-OMe | Good activity researchgate.netnih.gov | Highly active researchgate.netnih.gov | Sensibly more potent researchgate.net |

Methodological Approaches in For Met Leu Phe Ome Research

Peptide Synthesis Techniques for For-Met-Leu-Phe-OMe and Analogues

The synthesis of N-formylmethionyl-leucyl-phenylalanine methyl ester (this compound) and its analogues is crucial for studying their structure-activity relationships. Researchers employ various peptide synthesis techniques to create these molecules, ranging from classical solution-phase methods to more modern and efficient solid-phase approaches. researchgate.netresearchgate.netgoogle.com

One common strategy involves the synthesis of the peptide backbone, followed by N-terminal formylation. For instance, analogues of this compound have been synthesized by replacing native α-amino acid residues with β-amino acids like β-alanine or taurine (B1682933). researchgate.net Classical solution methods have been utilized to create analogues where the central leucine (B10760876) residue is replaced, and the resulting peptides are then characterized for their biological activities. researchgate.net

Another approach involves the synthesis of peptide fragments which are then condensed to form the final product. For example, the synthesis of some analogues has been achieved by coupling dipeptides with amino acid derivatives. thieme-connect.de The choice of synthetic strategy often depends on the specific analogue being created and the desired quantity and purity of the final peptide. Both solution-phase and solid-phase peptide synthesis methods have been successfully used in the production of these compounds. google.com

Automated Solid-Phase Peptide Synthesis

Automated solid-phase peptide synthesis (SPPS) has become a cornerstone in the production of this compound and its analogues due to its efficiency, reproducibility, and potential for high-throughput synthesis. americanpeptidesociety.orgformulationbio.combeilstein-journals.org This method, originally developed by R. Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. americanpeptidesociety.orglibretexts.org

The process is characterized by a repeating cycle of deprotection, coupling, and washing steps, all of which can be automated. americanpeptidesociety.org This automation significantly reduces manual labor and minimizes human error, leading to reliable and consistent synthesis outcomes. americanpeptidesociety.org Robotic peptide synthesizers are now commonly used to perform these repetitive steps with various amino acids, enabling the routine preparation of peptides containing up to 20 amino acids within a few hours. formulationbio.comlibretexts.org

A widely used strategy in automated SPPS is the Fmoc/t-Bu protecting-group strategy. beilstein-journals.org The selection of the appropriate resin, such as the Wang resin or PAM resin, is a critical first step and depends on the complexity of the peptide sequence and the desired scale of production. americanpeptidesociety.orglibretexts.org The C-terminal amino acid, protected with a group like Boc or Fmoc, is first attached to the resin. The subsequent amino acids are then added sequentially until the desired peptide is assembled. The final step involves cleavage of the peptide from the resin. libretexts.org

In Vitro Cellular Assays

Chemotaxis Assays

Chemotaxis assays are fundamental in vitro tools used to evaluate the ability of this compound and its analogues to induce the directed migration of cells, particularly neutrophils. nih.govnih.govcellomaticsbio.com These assays are critical for understanding the structure-activity relationships of these chemoattractants.

A common method for assessing chemotaxis is the Boyden chamber assay. In this setup, neutrophils are placed in the upper chamber of a multi-well plate, separated from a lower chamber by a filter with a specific pore size (e.g., 5 μm). The chemoattractant, such as this compound, is added to the lower chamber. After an incubation period, the number of neutrophils that have migrated through the filter into the lower chamber is quantified. This quantification can be achieved by measuring total cellular ATP levels using a luminescent-based method like CellTiter-Glo®.

Microfluidic devices offer a more advanced platform for chemotaxis assays, providing more stable and reliable chemical gradients while requiring fewer cells and reagents. biorxiv.org In these devices, a chemoattractant gradient is established, and the migration of neutrophils is observed and tracked over time using microscopy and image analysis software. biorxiv.org

The results of these assays are often expressed as a chemotactic index, which compares the migration induced by the test compound to that of a standard chemoattractant or a control. For example, the chemotactic activity of analogues can be compared to the reference molecule this compound. researchgate.net

| Compound | EC50 for Chemotaxis (nM) | Reference |

| This compound | 1.0 | researchgate.net |

| For-Met-β³hAc₆c-Phe-OMe | ~10 | researchgate.net |

| For-Met-β²hAc₆c-Phe-OMe | ~100 | researchgate.net |

Superoxide (B77818) Anion Production Measurement

The measurement of superoxide anion (O₂⁻) production is a key in vitro assay to determine the ability of this compound and its analogues to trigger the respiratory burst in neutrophils, a critical component of the innate immune response. nih.govnih.gov

A widely used method for measuring superoxide production is the reduction of cytochrome c. In this assay, neutrophils are stimulated with the test compound in the presence of ferricytochrome c. The superoxide anions produced by the cells reduce the ferricytochrome c to ferrocytochrome c, which can be quantified spectrophotometrically by measuring the change in absorbance at a specific wavelength.

Another common technique involves the use of fluorogenic dyes, such as dihydrorhodamine 123 (DHR 123). When neutrophils are activated, they produce reactive oxygen species (ROS), including superoxide, which oxidize DHR 123 into the fluorescent compound rhodamine 123. The resulting fluorescence intensity is proportional to the amount of ROS produced and can be measured using flow cytometry or a fluorescence plate reader.

The results of these assays are typically presented as the amount of superoxide produced over a specific time period or as the concentration of the compound required to elicit a half-maximal response (EC50). These studies have shown that the ability of this compound analogues to induce superoxide production can vary significantly depending on their chemical structure. researchgate.net

| Compound | EC50 for Superoxide Production (nM) | Reference |

| This compound | 10 | researchgate.net |

| For-Met-β²hAc₆c-Phe-OMe | 10 | researchgate.net |

| For-Met-β³hAc₆c-Phe-OMe | >1000 | researchgate.net |

Lysosomal Enzyme Release Assays (e.g., lysozyme (B549824) activity)

Lysosomal enzyme release assays are employed to quantify the degranulation of neutrophils in response to stimulation by compounds like this compound. nih.govnih.gov This process is a crucial aspect of the inflammatory response, where neutrophils release the contents of their granules, including various enzymes, to combat pathogens.

A common method to assess lysosomal enzyme release involves measuring the activity of a specific enzyme, such as lysozyme or myeloperoxidase (MPO), in the supernatant of stimulated neutrophils. nih.gov For lysozyme activity, the supernatant is incubated with a suspension of Micrococcus lysodeikticus. The rate of bacterial cell wall lysis, measured as a decrease in absorbance, is proportional to the amount of lysozyme released.

Myeloperoxidase activity can be measured using an ELISA kit. The release of lysosomal enzymes can be enhanced by pretreating the cells with agents like cytochalasin B. nih.gov The amount of enzyme released is often compared to the total enzyme content of the cells, which is determined by lysing the cells with a detergent.

The results from these assays help to characterize the secretagogue activity of this compound and its analogues, providing insights into their ability to induce a full inflammatory response. nih.gov

| Compound | EC50 for Lysozyme Release (nM) | Reference |

| This compound | ~100 | researchgate.net |

| For-Met-β²hAc₆c-Phe-OMe | ~1000 | researchgate.net |

| For-Met-β³hAc₆c-Phe-OMe | >1000 | researchgate.net |

Gene Expression Profiling (e.g., cytokine mRNA levels)

To understand how this compound influences cellular processes at the genetic level, researchers utilize gene expression profiling. This technique measures the activity of thousands of genes at once to create a global picture of cellular function. A key focus of this research has been the examination of cytokine mRNA levels. chemsrc.com For instance, studies have shown that the parent compound, N-formyl-methionyl-leucyl-phenylalanine (fMLP), can induce the expression of proinflammatory cytokine genes in human peripheral blood monocytes. chemsrc.com This is often investigated using techniques like reverse transcription-polymerase chain reaction (RT-PCR) and Northern blotting to quantify the amount of specific mRNA transcripts. researchgate.net

Furthermore, advanced techniques such as microarray analysis have been employed to obtain a broader view of the genetic changes induced by signaling pathways that fMLP and its analogs activate. scholaris.ca For example, cDNA prepared from cells stimulated by pathways involving fMLP can be labeled with fluorescent dyes and hybridized to microarrays containing thousands of known gene sequences. scholaris.ca This allows for the identification of a wide range of genes that are either activated or repressed, providing insights into the complex cellular responses to this chemotactic peptide. scholaris.catmc.edu

Protein Phosphorylation Analysis

Protein phosphorylation is a key mechanism by which cellular activities are regulated, and its analysis is crucial in understanding the signaling pathways initiated by this compound. Research has demonstrated that its parent compound, fMLP, can trigger the phosphorylation of specific proteins in polymorphonuclear leukocytes (PMNs). nih.gov One study identified a 64,000 molecular weight protein (p64) that is preferentially phosphorylated on serine residues shortly after stimulation with fMLP. nih.gov

The methodologies for studying protein phosphorylation often involve incubating cells with radiolabeled ATP (e.g., [γ-32P]ATP) after stimulation with the peptide. nih.gov The proteins are then separated by techniques like SDS-polyacrylamide gel electrophoresis, and the phosphorylated proteins are visualized by autoradiography. nih.gov Phosphoamino acid analysis can then be performed to identify the specific amino acids (serine, threonine, or tyrosine) that are phosphorylated. nih.gov The use of specific inhibitors for various protein kinases helps to dissect the signaling pathways involved. nih.gov For example, studies have used inhibitors of protein kinase C, and Ca/calmodulin-dependent kinases to determine their role in fMLP-induced phosphorylation. nih.gov

Receptor Binding Methodologies

Understanding how this compound interacts with its cellular receptors is fundamental to comprehending its biological activity. To this end, researchers employ several receptor binding methodologies.

Radioligand Binding Assays

Radioligand binding assays are a classic and powerful tool for characterizing receptor-ligand interactions. These assays use a radiolabeled version of a ligand to quantify its binding to a receptor. In the context of this compound research, this often involves using a tritiated ([³H]) form of a related high-affinity ligand, such as [³H]N-formyl-Nle-Leu-Phe-Nle-Tyr-Lys, to study the formyl peptide receptor (FPR).

In a typical competition binding assay, cell membranes containing the receptor are incubated with a constant concentration of the radioligand and varying concentrations of the unlabeled compound being tested (the "competitor"), such as this compound. biorxiv.orgmdpi.com By measuring the amount of radioligand displaced by the competitor, the binding affinity (often expressed as the inhibition constant, Ki) of the test compound can be determined. biorxiv.orgmdpi.com The reaction mixture is typically filtered to separate the bound from the free radioligand, and the radioactivity on the filter is counted. biorxiv.orgmdpi.com These assays provide quantitative data on the affinity of this compound and its analogs for the FPR. biorxiv.orgmdpi.comtermedia.plcore.ac.uk

Flow Cytometric Competitive Binding Protocols

Flow cytometry offers a high-throughput alternative for studying receptor binding on intact cells. researchgate.net This method often utilizes a fluorescently labeled ligand that binds to the same receptor as this compound. nih.gov In a competitive binding protocol, cells are incubated with a fluorescent ligand and a competing unlabeled ligand. nih.gov The amount of fluorescent ligand bound to the cells is then measured by a flow cytometer. google.com

The displacement of the fluorescent ligand by the unlabeled competitor allows for the determination of the binding characteristics of the unlabeled ligand. researchgate.net This technique has been validated by comparing the results with those obtained from traditional radioligand binding assays. nih.gov Flow cytometric methods are particularly useful for screening large numbers of compounds and for analyzing heterogeneous cell populations. researchgate.net

Conformational Analysis Techniques

The three-dimensional shape, or conformation, of this compound is critical for its biological activity. A variety of techniques are used to study its conformation in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is a powerful tool for determining the conformation of peptides in solution. scispace.comnih.gov By analyzing various NMR parameters, such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, researchers can deduce the spatial proximity of different atoms within the molecule and determine its preferred conformation(s). scispace.comnih.gov For example, ¹H-NMR studies have been used to investigate the solution conformation of this compound and its analogs in different solvents. scispace.comnih.gov

Molecular Modeling : Theoretical methods, such as molecular dynamics simulations, provide insights into the conformational flexibility and energy landscapes of peptides. chem-soc.sitandfonline.comresearchgate.net These computational approaches can be used to explore the possible conformations of this compound and to identify low-energy, stable structures. chem-soc.siresearchgate.netmdpi.com Molecular modeling is often used in conjunction with experimental data from NMR or X-ray crystallography to refine and validate the proposed structures. nih.govdaniloroccatano.blog

X-ray Crystallography of Analogues : While obtaining a crystal structure of this compound itself can be challenging, X-ray crystallography of its analogs provides invaluable information about the possible conformations the peptide backbone can adopt. nih.govmarquette.edu By analyzing the crystal structures of conformationally constrained analogs, researchers can infer the structural requirements for biological activity. nih.govnih.govmarquette.educapes.gov.brcapes.gov.br For instance, the crystal structures of analogs where the central leucine residue is replaced with a more rigid amino acid have revealed both extended and folded (β-turn) conformations. nih.gov

The collective data from these conformational analysis techniques have shown that this compound is a flexible molecule that can adopt various conformations. chem-soc.simdpi.com Some studies suggest that a β-turn structure is important for its biological activity, while others point to a more extended conformation. nih.govmdpi.com

Genetic and Molecular Tools

The investigation of this compound and its interactions with the formyl peptide receptor family has been significantly advanced by the use of genetic and molecular tools. These approaches allow for the manipulation and analysis of the genes and proteins involved in the cellular response to this peptide.

One key aspect is the use of molecular cloning to study the receptors themselves. For example, the gene for the N-formyl peptide receptor has been cloned from cell lines like HL-60, which has been instrumental in understanding its structure and function. marquette.edu

Furthermore, genetic screening tools, such as those based on the polymerase chain reaction (PCR), can be developed to identify genes that are involved in pathways affected by this compound. europa.eu Site-directed mutagenesis is another powerful technique used to alter the amino acid sequence of the receptor, allowing researchers to identify specific residues that are crucial for ligand binding and signal transduction.

Use of Transfected Cell Lines (e.g., HL-60, HEK 293 cells expressing FPRs)

A fundamental tool in this compound research is the use of transfected cell lines. These are cells that have been genetically engineered to produce a specific protein, in this case, a formyl peptide receptor such as FPR1 or FPR2. This approach allows researchers to study the function of a single type of receptor in a controlled cellular environment, free from the interference of other receptors that might also be present in native cells like neutrophils.

Commonly used cell lines include human promyelocytic leukemia (HL-60) cells and Human Embryonic Kidney 293 (HEK 293) cells. uniba.it HL-60 cells are particularly useful because they can be differentiated into a neutrophil-like state and, when transfected, provide a robust system for studying chemotaxis, calcium mobilization, and actin polymerization induced by ligands like For-Met-Leu-Phe. nih.gov HEK 293 cells are also widely used due to their high transfectability and are often employed in studies measuring cellular responses like calcium flux upon receptor activation. uniba.it

Researchers utilize these transfected cell models to screen novel compounds for their ability to act as agonists or antagonists at FPRs. nih.gov For instance, studies have used HL-60 cells transfected to express either FPR1 or FPR2 to compare the potency of different formyl peptides. nih.gov Functional assays in these cells, such as measuring the change in intracellular calcium concentration ([Ca²⁺]i), are standard methods to quantify receptor activation. nih.gov The synthetic methyl ester derivative, this compound, is recognized as a potent chemoattractant with activities virtually identical to its unesterified counterpart, For-Met-Leu-Phe (fMLF), and serves as a reference model in these assay systems. uniba.it

Table 1: Examples of Transfected Cell Lines in FPR Research

| Cell Line | Receptor Expressed | Typical Assay | Research Focus | Reference |

| HL-60 | FPR1 / FPR2 | Calcium Flux, Chemotaxis, Actin Polymerization | Characterizing agonist/antagonist potency, studying signaling pathways | nih.gov, nih.gov, scienceopen.com |

| HEK 293 | FPR1 / FPRL1 | Calcium Mobilization, Chemotaxis | Investigating receptor-specific ligand interactions and efficacy | uniba.it |

| CHO-K1 | FPR1 / FPR2 | Calcium Flux | Evaluating dual agonist activity of novel ligands | nih.gov |

| Rat Basophilic Leukemia (RBL) | FPR1 | Granule Release | Studying degranulation response upon receptor activation | nih.gov |

Site-Directed Mutagenesis for Receptor-Ligand Interaction Studies

In the absence of high-resolution crystal structures for FPRs, site-directed mutagenesis has been an indispensable technique for mapping the ligand-binding pocket and understanding the molecular basis of ligand recognition. scienceopen.comresearchgate.net This method involves systematically changing specific amino acid residues within the receptor's sequence and then evaluating how these mutations affect ligand binding and receptor function.

By expressing these mutated receptors in cell lines, researchers can pinpoint critical residues involved in the interaction with formyl peptides. nih.gov For example, studies have revealed that although FPR1 and FPR2 share a high degree of sequence identity (69%), they exhibit different affinities for fMLF, which is a potent agonist for FPR1 but weak for FPR2. nih.gov Site-directed mutagenesis was used to investigate this discrepancy. Researchers created a CXCR4-based homology model of the receptors and hypothesized that a specific aspartic acid residue in FPR2 (Asp-281) might create a repulsive negative charge that hinders fMLF binding. nih.gov To test this, they mutated this residue to a neutral glycine (B1666218) (D281G). The resulting mutant FPR2 receptor showed a significantly improved affinity for fMLF, confirming the importance of this single amino acid in determining ligand specificity. nih.gov

Another comprehensive study involved creating 28 different mutated versions of FPR1 to map the binding site for N-formyl-Met-Leu-Phe. nih.gov The mutated receptors were expressed in Chinese hamster ovary (CHO) cells. Several mutations, particularly in the transmembrane helices, resulted in receptors with significantly reduced binding affinity, effectively identifying a cluster of amino acids that form the ligand-binding domain. nih.gov

Table 2: Key Residues in FPRs Identified by Site-Directed Mutagenesis

| Receptor | Mutant | Effect on fMLF/Analog Binding | Conclusion | Reference |

| FPR1 | L78A, D106N, L109A, T157A, R201A, I204Y, R205A, W254A, Y257A, F291A | Reduced binding affinity (Kd = 30-128 nM vs 6 nM for wild-type) | These residues in transmembrane helices II, III, IV, V, VI, and VII are part of the ligand-binding site. | nih.gov |

| FPR2 | D281G | Improved affinity for fMLF | The negative charge of Asp-281 is repulsive to the C-terminus of fMLF, contributing to its low affinity for FPR2. | nih.gov |

Photoaffinity Labeling for Binding Site Characterization

Photoaffinity labeling is a powerful chemical biology technique used to identify and characterize the binding site of a ligand on its target protein directly. whiterose.ac.uk This approach involves synthesizing a version of the ligand—in this case, a derivative of a formyl peptide—that contains a photo-reactive group. Common photo-reactive groups include azides and diazirines. nih.gov

The process begins with the synthesis of a photoaffinity probe, such as a derivative of N-formyl-Met-Leu-Phe-Lys (fMLFK), which is designed to bind to the receptor's active site just like the native ligand. nih.gov Upon exposure to ultraviolet (UV) light, the photo-reactive group is activated, generating a highly reactive intermediate (e.g., a carbene or nitrene). This intermediate then forms a stable, covalent bond with nearby amino acid residues within the binding pocket. whiterose.ac.uk

Once the receptor is covalently labeled, it can be isolated and analyzed. Using techniques like mass spectrometry, researchers can identify the exact amino acid(s) that have been modified by the probe. scienceopen.com This provides direct evidence for which parts of the receptor form the binding site. This technique was instrumental in the early project to clone the human formyl peptide receptor and has been used to identify a ligand-binding site within the human neutrophil FPR. nih.govscienceopen.com The development of new photoaffinity probes, such as those incorporating diazirines, continues to refine the understanding of the formyl peptide binding site on FPR1. whiterose.ac.uk

Analogues and Derivatives of For Met Leu Phe Ome in Research

Design and Synthesis of Novel Chemotactic Agonists and Antagonists

The quest to modulate the activity of formyl peptide receptors (FPRs) has driven the design and synthesis of a vast array of For-Met-Leu-Phe-OMe analogues. These efforts aim to create molecules with enhanced potency, selectivity, and stability, as well as to develop antagonists that can block the pro-inflammatory effects mediated by these receptors. mdpi.comnih.gov